Ambroxol (acefylline) Versus Placebo: Histologically Confirmed Anti-Inflammatory Efficacy in Chronic Bronchitis
In a randomized, double-blind, placebo-controlled trial of 20 male patients with stable chronic bronchitis (FEV1 approximately 57% predicted), treatment with ambroxol acefyllinate for 3 weeks produced statistically significant morphologic improvement on bronchial biopsy histology versus placebo (P<0.05), with documented subsidence of inflammation, decreased hyperplasia of basal layer cells, and epithelial revival [1]. Patients receiving the active drug showed clear-cut improvement in all clinical symptoms with no reported side effects [1].
| Evidence Dimension | Histologic evidence of anti-inflammatory activity (bronchial biopsy morphology) |
|---|---|
| Target Compound Data | Statistically significant improvement in inflammation subsidence, basal cell hyperplasia reduction, and epithelial revival; all clinical symptoms improved |
| Comparator Or Baseline | Placebo (P<0.05 for morphologic improvement) |
| Quantified Difference | Statistically significant (P<0.05) versus placebo; quantitative symptom improvement not numerically specified in abstract |
| Conditions | Randomized, double-blind, placebo-controlled trial; 20 male patients with stable chronic bronchitis; 3-week treatment duration; histologic analysis of bronchial biopsy specimens obtained at baseline and post-treatment |
Why This Matters
This evidence provides placebo-controlled, histologically validated anti-inflammatory activity—a differentiation not routinely established for standalone ambroxol or theophylline formulations in the same model.
- [1] Cogo R, et al. Clinical and histologic rating of treatment with acefyllinate of ambroxol in patients with chronic bronchitis. Adv Ther. 1995;12(1):54-61. View Source
